6-Bromo-2-isobutylisoquinolin-1(2H)-one
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Overview
Description
6-Bromo-2-isobutylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. The presence of a bromine atom at the 6th position and an isobutyl group at the 2nd position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isobutylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the bromination of isoquinoline to introduce the bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts alkylation with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isobutyl group at the 2nd position. Finally, the compound is oxidized to form the isoquinolin-1(2H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isobutylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the isoquinolin-1(2H)-one moiety can lead to the formation of isoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 6-amino, 6-thio, or 6-alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
6-Bromo-2-isobutylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isobutylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the isobutyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the isobutyl group, making it less hydrophobic.
2-Isobutylisoquinolin-1(2H)-one: Lacks the bromine atom, affecting its reactivity.
6-Chloro-2-isobutylisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
Uniqueness
6-Bromo-2-isobutylisoquinolin-1(2H)-one is unique due to the combination of the bromine atom and the isobutyl group, which can enhance its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(2-methylpropyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-9(2)8-15-6-5-10-7-11(14)3-4-12(10)13(15)16/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAXCFASXRFSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C1=O)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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